2-Methyl-1,4-dioxan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,4-dioxan-2-ol is an organic compound with the molecular formula C5H10O3 It is a heterocyclic compound containing a dioxane ring substituted with a methyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-1,4-dioxan-2-ol can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1,4-dioxan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include dioxanone, reduced dioxane derivatives, and various substituted dioxanes .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,4-dioxan-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-1,4-dioxan-2-ol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound forms hydroperoxides, which can further decompose to yield reactive intermediates such as dioxanone . These intermediates can participate in further chemical reactions, leading to the formation of various products.
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxane: A structurally similar compound but lacks the methyl and hydroxyl groups.
2-Methyl-1,3-dioxane: Another similar compound with a different ring structure, used in the synthesis of various organic compounds.
1,3-Dioxolane: A related compound with a different ring size, used as a solvent and in the production of polymers.
Uniqueness: 2-Methyl-1,4-dioxan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
113391-85-8 |
---|---|
Molekularformel |
C5H10O3 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
2-methyl-1,4-dioxan-2-ol |
InChI |
InChI=1S/C5H10O3/c1-5(6)4-7-2-3-8-5/h6H,2-4H2,1H3 |
InChI-Schlüssel |
SIBNFIMYQHFQDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.